

Sotagliflozin risk benefit analysis specific patient populations

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Compound Focus: Sotagliflozin

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Sotagliflozin Technical Profile

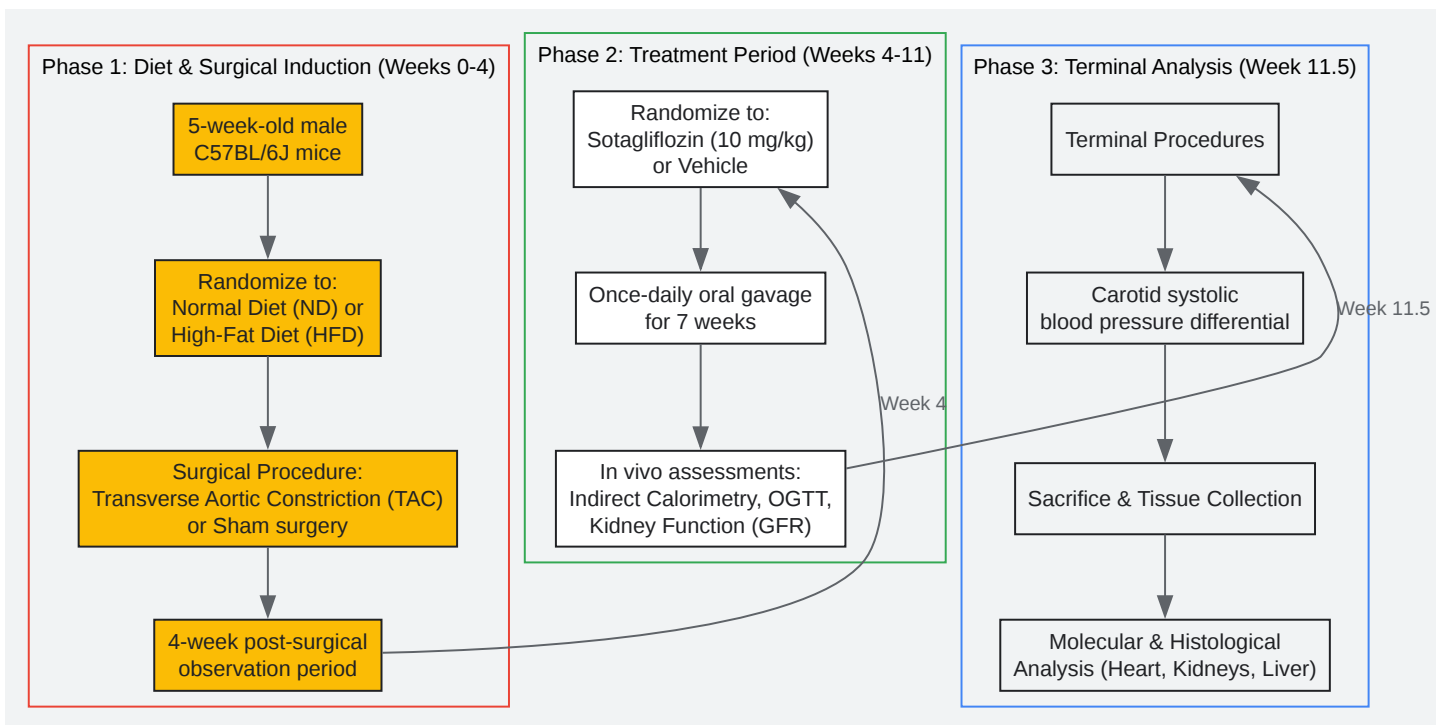
The table below summarizes the core technical and clinical characteristics of **Sotagliflozin**.

Aspect	Technical & Clinical Characteristics
Drug Name	Sotagliflozin [1] [2]
Mechanism of Action	Oral dual inhibitor of Sodium-Glucose Cotransporter types 2 and 1 (SGLT2/1) [3] [1]
SGLT2 Inhibition	Inhibits SGLT2 in the kidney (early proximal tubule), responsible for the majority of renal glucose reabsorption. This promotes glucosuria [4] [1].
SGLT1 Inhibition	Inhibits SGLT1 in the gastrointestinal tract (small intestine), delaying glucose absorption and reducing postprandial glucose levels [1].
Key Therapeutic Areas	Type 1 and Type 2 Diabetes, Heart Failure (investigated in both reduced and preserved ejection fraction), Chronic Kidney Disease, and Hypertrophic Cardiomyopathy (HCM - under investigation) [3] [4] [1].
Selectivity	Approximately 20-fold greater selectivity for SGLT2 over SGLT1 (IC ₅₀ of 0.0018 µM for SGLT2 vs. 0.036 µM for SGLT1) [1].

Aspect	Technical & Clinical Characteristics
Metabolism & Half-life	Metabolized via hepatic and renal routes to inactive glucuronide conjugates. Half-life is approximately 29 hours, supporting once-daily dosing [2].

Experimental Protocol: Murine Pressure-Overload Model

For researchers investigating cardiac outcomes, the following methodology from a published study provides a detailed experimental workflow [4]. The diagram below outlines the key phases of the study design.



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Key Procedural Details:

- **Animals & Diet:** The study used 5-week-old male C57BL/6J mice, randomized to either a **Normal Diet (ND)** or a **High-Fat Diet (HFD)** for 12 weeks to model metabolic challenge [4].
- **Surgical Model:** One week into the diet, **Transverse Aortic Constriction (TAC)** was performed under ketamine/xylazine anesthesia to induce cardiac pressure-overload and left ventricular hypertrophy. Sham-operated mice served as controls [4].
- **Dosing Regimen:** Treatment began 4 weeks post-TAC. **Sotagliflozin** was administered at **10 mg/kg body weight** via **once-daily oral gavage** for 7 weeks, with vehicle (0.1% tween 80) as control [4].
- **In-Vivo Assessments:**
 - **Indirect Calorimetry:** At 9 weeks post-TAC, metabolic parameters (food/drink patterns, energy balance) were measured [4].
 - **Oral Glucose Tolerance Test (OGTT):** Performed at 9.5 weeks post-TAC after a 5-6 hour fast [4].
 - **Kidney Function:** At 10 weeks post-TAC, 24-hour urine was collected in metabolic cages for albumin measurement. Glomerular Filtration Rate (GFR) was assessed via plasma clearance of FITC-sinistrin [4].

Frequently Asked Questions (FAQs)

Q1: How does the dual inhibition of SGLT1/2 by sotagliflozin differ mechanistically from selective SGLT2 inhibitors? **A1:** While selective SGLT2 inhibitors (e.g., dapagliflozin, empagliflozin) act primarily on the kidney, **sotagliflozin's** dual action provides a multi-organ approach. By inhibiting SGLT1 in the intestine, it delays glucose absorption, flattening postprandial glucose excursions. This is a different mechanism from the purely renal-focused action of selective SGLT2 inhibitors. Furthermore, SGLT1 is expressed in heart capillaries, and its functional role there is an area of active investigation, potentially contributing to the observed cardiac benefits [1].

Q2: What is the evidence for sotagliflozin's benefit in non-diabetic heart failure models? **A2:** Preclinical evidence exists. In the murine TAC model of pressure-overload described above, **sotagliflozin** attenuated cardiac hypertrophy and histological markers of cardiac fibrosis in normoglycemic (non-diabetic) mice on a normal diet. These benefits were associated with profound diuresis and glucosuria, without observed shifts in whole-body fatty acid utilization or increased circulating ketones [4].

Q3: Are there specific analytical methods for quantifying sotagliflozin in formulations? **A3:** Yes, a validated UPLC method has been developed. Key parameters include [2]:

- **Column:** BEH Waters UPLC (2.1 x 50 mm, 1.7 µm).

- **Mobile Phase:** Isocratic, 70% Acetonitrile / 30% 0.1% Ortho-Phosphoric Acid buffer.
- **Detection:** UV at 225 nm.
- **Retention Time:** ~0.516 minutes.
- **Linearity:** 10–50 µg/mL.
- This method is suitable for estimating **sotagliflozin** in both bulk and tablet dosage forms.

Notes for the Technical Support Center

- **Focus on Troubleshooting:** The information above is largely foundational. To build effective troubleshooting guides, more specific data on common experimental pain points (e.g., issues with inducing consistent TAC, variability in glucosuria measurement, or formulation stability problems) would be needed.
- **Stay Current:** The field of SGLT inhibition is rapidly evolving. Encourage users of the support center to monitor for new clinical data, especially from recent and upcoming conferences like the AHA Scientific Sessions, where new data on diverse patient populations is being presented [3].

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References

1. Sotagliflozin, the first dual SGLT inhibitor: current outlook ... [pmc.ncbi.nlm.nih.gov]
2. Advanced UPLC-Photo Diode Array Method for Precise ... [orientjchem.org]
3. Release Details - Investor Relations | Lexicon Pharmaceuticals [investors.lexpharma.com]
4. Sotagliflozin, a Dual SGLT1/2 Inhibitor, Improves Cardiac ... [pmc.ncbi.nlm.nih.gov]

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